An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cinnarizine-d8
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cinnarizine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Cinnarizine-d8, a deuterated analogue of the antihistamine and calcium channel blocker, Cinnarizine. The inclusion of deuterium isotopes in drug molecules is a valuable strategy in drug discovery and development, primarily for modifying pharmacokinetic properties through the kinetic isotope effect. This document outlines a detailed synthetic protocol, presents key quantitative data, and illustrates the experimental workflow.
Synthetic Strategy
The synthesis of Cinnarizine-d8 (1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine) is achieved through a two-step process. The core of the isotopic labeling strategy involves the use of a commercially available deuterated starting material, Piperazine-d8. This is followed by a sequential N-alkylation to introduce the diphenylmethyl and cinnamyl moieties.
The general synthetic approach is based on established methods for the synthesis of Cinnarizine and its analogues.[][2][3] The key steps are:
-
Synthesis of 1-(Diphenylmethyl)piperazine-d8: This intermediate is prepared by the reaction of Piperazine-2,2,3,3,5,5,6,6-d8 with a diphenylmethyl halide.
-
Synthesis of Cinnarizine-d8: The final product is obtained by the N-alkylation of 1-(Diphenylmethyl)piperazine-d8 with a cinnamyl halide.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Piperazine-2,2,3,3,5,5,6,6-d8 is commercially available from various suppliers.[4] Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 1: Synthesis of 1-(Diphenylmethyl)piperazine-d8
This procedure is adapted from the synthesis of the non-deuterated analogue.[5]
Procedure:
-
To a stirred solution of Piperazine-2,2,3,3,5,5,6,6-d8 (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a base such as potassium carbonate or triethylamine (2.5 eq).
-
Add diphenylmethyl bromide (1.0-1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(diphenylmethyl)piperazine-d8 as a solid.
Step 2: Synthesis of Cinnarizine-d8
This procedure is based on general methods for the N-alkylation of piperazines.[2][3]
Procedure:
-
Dissolve 1-(diphenylmethyl)piperazine-d8 (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base, for instance, anhydrous sodium carbonate or potassium carbonate (2.0 eq).
-
To this mixture, add cinnamyl chloride (1.0-1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC/LC-MS.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield Cinnarizine-d8.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Cinnarizine-d8. The data is based on typical yields for analogous non-deuterated reactions and reported purity for commercially available Cinnarizine-d8.[6]
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₀D₈N₂ | [7][8] |
| Molecular Weight | 376.56 g/mol | [7] |
| CAS Number | 1185242-27-6 | [7] |
| Typical Yield (Step 1) | 70-85% | Estimated |
| Typical Yield (Step 2) | 65-80% | Estimated |
| Overall Yield | 45-68% | Estimated |
| Isotopic Purity | >98% atom D | [] |
| Chemical Purity (HPLC) | >95% | [6] |
Visualization of the Synthesis Workflow
The following diagram illustrates the synthetic workflow for Cinnarizine-d8.
Caption: Synthetic workflow for Cinnarizine-d8.
Characterization
The final product, Cinnarizine-d8, should be characterized using standard analytical techniques to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the absence of signals corresponding to the piperazine protons, confirming deuteration. ¹³C and ²H NMR will further confirm the structure and the location of the deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of Cinnarizine-d8 (m/z [M+H]⁺ ≈ 377.28).[8] LC-MS/MS can be used for further structural confirmation and quantification.[2]
Conclusion
This technical guide provides a detailed protocol for the synthesis of Cinnarizine-d8. The described method is robust and relies on a commercially available deuterated starting material, making it accessible for researchers in various fields. The successful synthesis and characterization of Cinnarizine-d8 will enable further studies into its pharmacokinetic profile and potential therapeutic applications.
References
- 2. ijpsr.com [ijpsr.com]
- 3. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
- 4. Piperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [lgcstandards.com]
- 5. prepchem.com [prepchem.com]
- 6. sussex-research.com [sussex-research.com]
- 7. scbt.com [scbt.com]
- 8. Cinnarizine-d8 | C26H28N2 | CID 45038684 - PubChem [pubchem.ncbi.nlm.nih.gov]
